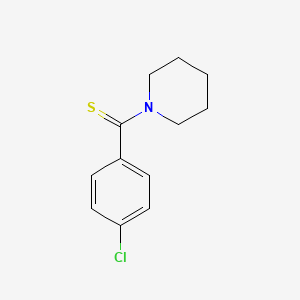![molecular formula C24H18N4O3 B11660928 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-({[3-(1,2-ジヒドロアセナフチレン-5-イル)-1H-ピラゾール-5-イル]カルボニル}ヒドラゾノ)メチル]安息香酸は、安息香酸部分とピラゾール環がヒドラゾン結合を介して結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
4-[(E)-({[3-(1,2-ジヒドロアセナフチレン-5-イル)-1H-ピラゾール-5-イル]カルボニル}ヒドラゾノ)メチル]安息香酸の合成は、通常、複数のステップを伴います。
ピラゾール環の形成: これは、1,2-ジヒドロアセナフチレンとヒドラジン水和物を還流条件下で反応させることで、対応するピラゾール誘導体を形成できます。
ヒドラゾンの形成: 次に、ピラゾール誘導体を適切なアルデヒドまたはケトンと反応させてヒドラゾン結合を形成します。
安息香酸の結合: 最後に、ヒドラゾン化合物を酸性または塩基性条件下で4-ホルミル安息香酸とカップリングして、目的の化合物を得ます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するように上記の合成経路を最適化する必要があるでしょう。これには、触媒、制御された反応環境、再結晶またはクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にピラゾール環または安息香酸部分で酸化反応を起こす可能性があります。
還元: 還元反応はヒドラゾン結合を標的にすることができ、それをアミンに変換することがあります。
置換: 求電子性または求核性置換反応は芳香族環で起こることができ、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤、ニトロ化剤。
主要な生成物
酸化: 生成物にはカルボン酸やケトンが含まれる可能性があります。
還元: 生成物にはアミンまたはアルコールが含まれる可能性があります。
置換: 生成物は導入された置換基に応じて異なり、ハロゲン化誘導体またはアルキル化誘導体などがあります。
科学的研究の応用
化学
触媒: この化合物は、配位化学におけるリガンドとして使用でき、さまざまな有機反応の触媒として作用する金属との錯体を形成します。
合成: より複雑な有機分子の合成における中間体として役立ちます。
生物学と医学
生物学的プローブ: 生物学的プロセスの研究のためのプローブの開発に使用されます。
産業
材料科学: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されます。
分析化学: さまざまな物質の検出と定量のための分析技術に使用されます。
作用機序
4-[(E)-({[3-(1,2-ジヒドロアセナフチレン-5-イル)-1H-ピラゾール-5-イル]カルボニル}ヒドラゾノ)メチル]安息香酸がその効果を発揮するメカニズムは、その用途によって異なります。医薬品化学では、酵素または受容体と相互作用し、その活性を調節することがあります。ヒドラゾン結合は水素結合やその他の相互作用に関与することができ、化合物の結合親和性と特異性に影響を与えます。
類似の化合物との比較
類似の化合物
- 4-[(E)-({[3-(1,2-ジヒドロアセナフチレン-5-イル)-1H-ピラゾール-5-イル]カルボニル}ヒドラゾノ)メチル]フェニル酢酸
- 4-[(E)-({[3-(1,2-ジヒドロアセナフチレン-5-イル)-1H-ピラゾール-5-イル]カルボニル}ヒドラゾノ)メチル]ベンズアミド
独自性
4-[(E)-({[3-(1,2-ジヒドロアセナフチレン-5-イル)-1H-ピラゾール-5-イル]カルボニル}ヒドラゾノ)メチル]安息香酸における安息香酸部分、ピラゾール環、ヒドラゾン結合のユニークな組み合わせにより、独特の化学的および生物学的特性が実現しています。
類似化合物との比較
Similar Compounds
- 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenylacetic acid
- 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzamide
Uniqueness
The unique combination of the benzoic acid moiety with the pyrazole ring and hydrazone linkage in 4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid provides distinct chemical and biological properties
特性
分子式 |
C24H18N4O3 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
4-[(E)-[[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H18N4O3/c29-23(28-25-13-14-4-6-17(7-5-14)24(30)31)21-12-20(26-27-21)18-11-10-16-9-8-15-2-1-3-19(18)22(15)16/h1-7,10-13H,8-9H2,(H,26,27)(H,28,29)(H,30,31)/b25-13+ |
InChIキー |
LASJNALMRRKSKO-DHRITJCHSA-N |
異性体SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)C(=O)O |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=C(C=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11660870.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
![2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11660883.png)
![N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660905.png)
![(6Z)-6-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660906.png)
![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11660911.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11660913.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660926.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660927.png)
![N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660930.png)
![2-(Morpholin-4-YL)-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11660931.png)
![2,6-Di-tert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11660951.png)
![diethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11660957.png)
